2-(7-Chloroheptyl)thiophene

Medicinal Chemistry P2X7 Receptor Antagonist

2-(7-Chloroheptyl)thiophene is a high-purity, dual-function heterocyclic building block critical for structure-activity relationship (SAR) exploration, particularly as a P2X7 antagonist scaffold. Its unique combination of a thiophene ring and a 7-chloroheptyl chain enables orthogonal synthetic strategies: the aromatic ring undergoes electrophilic substitution or cross-coupling, while the terminal alkyl chloride provides an electrophilic handle for nucleophilic displacement. This precise architecture is essential for modulating lipophilicity and biological target engagement, offering a strategic advantage over shorter-chain or non-halogenated analogs in convergent syntheses for drug discovery and advanced materials.

Molecular Formula C11H17ClS
Molecular Weight 216.77 g/mol
Cat. No. B7784581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Chloroheptyl)thiophene
Molecular FormulaC11H17ClS
Molecular Weight216.77 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CCCCCCCCl
InChIInChI=1S/C11H17ClS/c12-9-5-3-1-2-4-7-11-8-6-10-13-11/h6,8,10H,1-5,7,9H2
InChIKeyRJHSMXRHIOBEMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Chloroheptyl)thiophene: A Chloroalkyl-Thiophene Building Block for Targeted Synthesis and Functional Materials Procurement


2-(7-Chloroheptyl)thiophene is a functionalized heterocyclic building block consisting of a thiophene core substituted at the 2-position with a seven-carbon alkyl chain terminated by a chlorine atom. It has the molecular formula C11H17ClS and a molecular weight of 216.77 g/mol . This compound serves as a versatile intermediate in organic synthesis, with its utility stemming from the aromatic thiophene ring, which can undergo electrophilic substitution or participate in cross-coupling reactions, and the terminal chloroalkyl chain, which acts as an electrophilic handle for further derivatization .

Procurement Risk Analysis: Why 2-(7-Chloroheptyl)thiophene Cannot Be Casually Substituted with Other Chloroalkyl-Thiophenes


Direct substitution of 2-(7-chloroheptyl)thiophene with close analogs—such as those with a different alkyl chain length (e.g., 2-(chloromethyl)thiophene or 2-(chloroethyl)thiophene) or a different halogen—introduces significant and unpredictable changes in a molecule's physical, chemical, and biological properties. The length of the alkyl chain directly influences lipophilicity, conformational flexibility, and the spatial presentation of the reactive chloro group, which in turn alters a derivative's solubility, membrane permeability, and binding affinity to biological targets . Furthermore, the specific geometry and electronics of the thiophene ring, compared to other heterocycles like benzene, result in unique reactivity patterns in subsequent synthetic steps, making the selection of the precise building block critical for achieving the desired reaction outcome and final product profile [1].

2-(7-Chloroheptyl)thiophene: A Procurement-Focused Guide to Quantitative Differentiation Data


P2X7 Receptor Antagonist Activity: A Direct Comparison of Potency Against a Shorter-Chain Analog

2-(7-Chloroheptyl)thiophene demonstrates measurable antagonist activity at the human P2X7 receptor. In a head-to-head comparison from the same study, it exhibits an IC50 of 2,150 nM, making it approximately 4.65-fold less potent than a structurally related analog, CHEMBL4277357 (likely a 2-amino-4-arylthiophene derivative with a shorter alkyl chain), which has an IC50 of 10,000 nM under similar assay conditions [1]. This quantitative difference in potency highlights how the longer, chloro-terminated heptyl chain on the thiophene core can significantly modulate biological activity compared to other substitution patterns.

Medicinal Chemistry P2X7 Receptor Antagonist HEK293 Cells

Antiproliferative Activity in MCF7 Breast Cancer Cells: A Cross-Study Potency Benchmark

The compound has been evaluated for its effect on cell proliferation. It showed antiproliferative activity against the human MCF7 breast cancer cell line, inhibiting cell growth after 72 hours as measured by an MTT assay [1]. While a direct comparator from the same assay is not available, this result can be cross-referenced with the activity of other thiophene-based compounds. For instance, a potent 2-aminothiophene derivative (TJ191) shows anti-proliferative activity with over 600-fold selectivity for certain cancer cells [2]. The MCF7 data for 2-(7-chloroheptyl)thiophene serves as a baseline activity measurement for this specific chemotype, which can be used to evaluate the impact of the 7-chloroheptyl substituent in a medicinal chemistry context.

Oncology Antiproliferative MCF7 Cells Breast Cancer

Synthetic Utility as a Functionalized Building Block: Class-Level Differentiation Through Chloroalkylation Reactivity

The presence of both a thiophene ring and a terminal alkyl chloride in 2-(7-chloroheptyl)thiophene grants it unique synthetic versatility as a heterobifunctional building block. This is a class-level inference based on the well-established reactivity of thiophenes and chloroalkanes. The thiophene ring can be elaborated via electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) . Simultaneously, the primary alkyl chloride serves as an electrophile for nucleophilic substitution, enabling attachment to a wide range of nucleophiles or further extension of the carbon chain. This dual functionality contrasts with simpler building blocks like 2-heptylthiophene, which lacks the reactive halogen handle, or 1-chloroheptane, which lacks the aromatic core for further functionalization.

Organic Synthesis Building Block Chloroalkylation Cross-Coupling

High-Impact Application Scenarios for 2-(7-Chloroheptyl)thiophene in Research and Development


Medicinal Chemistry: Investigating P2X7 Receptor Modulation

Based on the confirmed in vitro antagonist activity at the human P2X7 receptor (IC50 = 2,150 nM) [1], 2-(7-chloroheptyl)thiophene is a relevant starting point or pharmacophore component for projects targeting inflammatory, neuropathic pain, or other disorders where P2X7 antagonism is a validated therapeutic strategy. Its distinct potency profile compared to other analogs offers a specific chemical tool for structure-activity relationship (SAR) exploration.

Organic Synthesis: Constructing Complex Molecular Architectures

The compound's dual functionality—an aromatic thiophene ring and a primary alkyl chloride chain—makes it an ideal heterobifunctional building block. It can be employed in convergent syntheses where the thiophene is first elaborated via cross-coupling , and the pendant chloroalkyl chain is subsequently used in a nucleophilic displacement reaction to attach a second, disparate molecular fragment, enabling efficient construction of complex target molecules.

Materials Science: Synthesis of Functionalized Polythiophenes

As a substituted thiophene monomer, 2-(7-chloroheptyl)thiophene can be polymerized chemically or electrochemically. The pendant heptyl chain with a terminal chlorine atom introduces a site for post-polymerization functionalization of the resulting polythiophene. This can be used to tune the polymer's solubility, processability, or to introduce specific functionalities for applications in organic electronics, sensors, or bio-conjugation [2].

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